4-(Trifluoromethyl)hexafluoropent-2-enoic acid, also known as perfluoro(4-methylpent-2-enoic acid), is a relatively new fluorinated organic acid with potential applications in various scientific fields. Research efforts have focused on developing efficient and scalable synthetic methods for this compound. One reported method involves the reaction of hexafluoropropene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. Source: SynQuest Labs, Inc. Product Information:
Following synthesis, characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the obtained product.
While research on 4-(Trifluoromethyl)hexafluoropent-2-enoic acid is still in its early stages, its unique properties hold potential for several scientific applications:
Perfluoro(4-methylpent-2-enoic acid) is a perfluorinated compound characterized by a unique structure that includes a methyl group and a double bond in its carbon chain. Its chemical formula is , and it is often referred to by its CAS number, 103229-89-6. This compound belongs to the class of perfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation in the environment. The presence of fluorine atoms contributes to its hydrophobic and lipophobic properties, making it useful in various applications, particularly in the fields of chemistry and materials science.
The synthesis of perfluoro(4-methylpent-2-enoic acid) typically involves multi-step reactions:
Perfluoro(4-methylpent-2-enoic acid) has several notable applications:
Research on interaction studies involving perfluoro(4-methylpent-2-enoic acid) primarily focuses on its behavior in environmental matrices and its interactions with biological systems. Studies suggest that this compound can interact with activated carbon materials for sorption processes, aiding in its removal from contaminated water sources . Additionally, understanding its interactions with enzymes or cellular components could provide insights into its biological impact.
Several compounds share structural characteristics with perfluoro(4-methylpent-2-enoic acid). Here are some similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Perfluorooctanoic Acid | 335-67-1 | Eight-carbon chain; widely studied PFAS |
Perfluorobutanoic Acid | 375-22-4 | Four-carbon chain; shorter than perfluoro(4-methylpent-2-enoic acid) |
Perfluoropentanoic Acid | 335-76-2 | Five-carbon chain; similar properties |
Perfluoro(4-methylpent-2-enoic acid) is unique due to its branched structure and the presence of a double bond, distinguishing it from linear PFAS such as perfluorooctanoic acid. This structural variation may influence its reactivity and biological interactions differently compared to other PFAS compounds.
The study of perfluoroalkyl acids (PFAAs) emerged alongside the commercialization of fluoropolymers in the mid-20th century. The discovery of polytetrafluoroethylene (PTFE) by Roy J. Plunkett in 1938 marked the inception of synthetic fluorochemistry. By the 1950s, electrochemical fluorination and telomerization processes enabled large-scale production of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), which became foundational to water-repellent coatings, firefighting foams, and industrial surfactants. Perfluoro(4-methylpent-2-enoic acid) (CAS 103229-89-6), a branched-chain perfluorocarboxylic acid, represents a structural variant within this broader class. Its synthesis and applications evolved in tandem with advancements in fluorotelomer chemistry, particularly in the development of specialized surfactants and polymer additives.
As a member of the PFAS family, perfluoro(4-methylpent-2-enoic acid) shares the defining characteristics of carbon-fluorine bond stability and environmental persistence. Unlike linear PFAAs such as PFOA, its branched structure introduces steric effects that influence solubility, bioaccumulation potential, and interaction with biological systems. Current research categorizes it among "legacy" PFAS compounds, alongside PFOS and PFOA, due to its historical use in industrial applications and detection in environmental matrices. However, its relative scarcity in commercial products has limited widespread regulatory scrutiny compared to higher-volume analogs.
The compound’s scientific significance stems from two factors:
Research priorities include elucidating its environmental half-life, human exposure pathways, and structure-activity relationships relative to linear PFAS.
The reactivity of perfluoro(4-methylpent-2-enoic acid) is governed by:
Computational models using density functional theory (DFT) have been instrumental in predicting its behavior in aqueous systems and adsorption onto soil organic matter.
Classical methods often begin with perfluoro(4-methylpent-2-ene), which undergoes oxidation to introduce the carboxylic acid group. Electrochemical fluorination (ECF) of hydrocarbon precursors, such as telomeric alcohols, enables the direct synthesis of perfluorinated intermediates [3]. For example, ECF of H(CF₂CF₂)ₙCH₂OH (n = 3–7) in anhydrous hydrogen fluoride generates perfluoroalkyl acid fluorides, which hydrolyze to yield perfluorocarboxylic acids [9]. However, challenges like chain branching and moderate yields (50–70%) limit scalability [3].
Sodium hydroxide facilitates decarboxylation and defluorination of perfluorocarboxylic acids (PFCAs) in polar aprotic solvents. In dimethyl sulfoxide (DMSO)/H₂O systems, PFCAs decarboxylate at 120°C to form perfluoro-1H-alkanes, which further degrade in the presence of NaOH to yield fluoride and trifluoroacetate ions [8]. This pathway is critical for shortening perfluoroalkyl chains while maintaining structural integrity:
$$ \text{C}7\text{F}{15}\text{COOH} \xrightarrow{\text{NaOH}} \text{C}6\text{F}{13}\text{COF} + \text{HF} $$ [8]
Concentrated sulfuric acid and sulfur trioxide (SO₃) are employed in sulfonation-fluorination sequences. For instance, perfluoroalkyl iodides react with SO₃ in sulfuric acid to form sulfonic acid intermediates, which oxidize to carboxylic acids under controlled conditions [2]. This method achieves 60–80% yields but requires careful handling of corrosive reagents [3].
Transition metals like zinc and copper enable radical-mediated fluorination. Zinc-activated carbon dioxide reacts with perfluoroalkyl iodides (e.g., CF₃(CF₂)₅I) to form carboxylate salts [2] [4]. The reaction proceeds via single-electron transfer (SET) mechanisms:
$$ \text{R}\text{F}\text{I} + \text{CO}2 \xrightarrow{\text{Zn}} \text{R}_\text{F}\text{COO}^- \text{Zn}^{2+} $$ [4]
Copper catalysts facilitate carbo-difluoromethylation of alkenes using perfluoro acid anhydrides. For example, trifluoromethyl anhydride reacts with unactivated alkenes in the presence of CuCl to yield perfluoroalkylated products [7]. This method avoids expensive reagents and achieves 70–85% yields under mild conditions (25–80°C) [7].
Antimony pentafluoride (SbF₅) enhances fluorination efficiency in superacidic media. Although not directly documented for perfluoro(4-methylpent-2-enoic acid), SbF₅ is widely used in related PFCA syntheses to stabilize carbocation intermediates during alkylation [3].
Perfluoro acid anhydrides (e.g., (CF₃CO)₂O) serve as versatile perfluoroalkyl sources. In DMSO, these anhydrides react with alkenes via radical pathways to form branched perfluorocarboxylic acids [7]. This approach is scalable and avoids hazardous fluorinating agents.
Unactivated alkenes undergo perfluoroalkylation using iodoperfluoroalkanes and CO₂. A rongalite-NaHCO₃ system in acetonitrile generates perfluorocarboxylate salts with 75–90% yields [4]. The mechanism involves iodide displacement and carboxylation:
$$ \text{CF}3(\text{CF}2)4\text{I} + \text{CO}2 \xrightarrow{\text{NaHCO}3} \text{CF}3(\text{CF}2)4\text{COO}^- \text{Na}^+ $$ [4]
Green methods prioritize solvent recovery and energy efficiency. A DMSO/H₂O system at 80°C achieves 95% defluorination of PFCAs using NaOH, minimizing waste [8]. Polar aprotic solvents enable lower reaction temperatures (40–120°C) compared to traditional pyrolysis (210–300°C) [8].
Parameter | Effect on Yield | Optimal Condition |
---|---|---|
Temperature | ↑ Decarboxylation | 120°C (DMSO/H₂O) [8] |
Catalyst Loading | ↑ Reaction Rate | 5 mol% CuCl [7] |
Solvent Polarity | ↑ Fluoride Release | DMSO > DMAc > Sulfolane [8] |
Industrial production costs are driven by raw materials (e.g., perfluoroalkyl iodides at $2995/5g) [1] and energy-intensive steps. Catalytic methods reduce costs by 30–40% compared to ECF [7]. Bulk pricing for perfluoro(4-methylpent-2-enoic acid) remains proprietary but exceeds $500/g based on analogous PFCAs [1].
Sustainable practices include:
Perfluoro(4-methylpent-2-enoic acid) exhibits unique reactivity patterns characteristic of perfluorinated alkenoic acids. The compound undergoes allylic perfluoroalkylation through multiple mechanistic pathways, primarily involving radical-mediated processes [1]. The presence of the α,β-unsaturated carboxylic acid moiety creates a distinctive electron-deficient environment that facilitates specific reaction patterns.
The primary allylic perfluoroalkylation pathway involves the formation of electron donor-acceptor complexes with perfluoroalkyl iodides under photochemical conditions [2]. These complexes undergo electron transfer mechanisms under blue light irradiation, generating perfluoroalkyl radicals that subsequently attack the allylic position of the substrate. The extended conjugation system in perfluoro(4-methylpent-2-enoic acid) allows for the formation of dienamine-like intermediates that serve as nucleophilic partners in these transformations [2].
Research has demonstrated that perfluoro(4-methylpent-2-enoic acid) can participate in organocatalytic perfluoroalkylation reactions with high site selectivity for the γ-position relative to the carbonyl group [2]. The reaction proceeds through the formation of extended enamines (dienamines) that form photoactive electron donor-acceptor complexes with perfluoroalkyl iodides. Under blue light irradiation, these complexes generate radicals through single electron transfer mechanisms, leading to controlled perfluoroalkylation at the remote positions [2].
The mechanistic pathway involves initial formation of a catalytic dienamine intermediate, followed by complexation with perfluoroalkyl iodides to form an electron donor-acceptor complex. Upon photochemical activation, the complex undergoes single electron transfer to generate perfluoroalkyl radicals and a radical cation intermediate. The perfluoroalkyl radical then attacks the distal carbon of the dienamine system, leading to carbon-carbon bond formation at the allylic position [2].
The regioselectivity of perfluoroalkylation reactions involving perfluoro(4-methylpent-2-enoic acid) is governed by several key factors including electronic effects, steric hindrance, and the inherent reactivity of the perfluoroalkyl chain. The electron-withdrawing nature of the perfluoroalkyl substituents significantly influences the regioselectivity patterns observed in these transformations [3].
Electronic effects play a crucial role in determining regioselectivity. The highly electronegative fluorine atoms in perfluoro(4-methylpent-2-enoic acid) create regions of electron deficiency that direct incoming nucleophiles or electrophiles to specific positions. The trifluoromethyl groups at the 4-position and the extensive fluorination along the carbon chain create an electronic environment that favors attack at the less hindered allylic positions [3].
Steric factors also contribute significantly to regioselectivity. The bulky perfluoroalkyl groups, particularly the branched trifluoromethyl substitution at the 4-position, create substantial steric hindrance that blocks certain reaction pathways while favoring others. This steric influence is particularly pronounced in reactions involving large perfluoroalkylating agents, where the size of the approaching reagent determines the accessible reaction sites [3].
The bond dissociation energies of different carbon-fluorine bonds within the molecule also influence regioselectivity. Computational studies have shown that the carbon-fluorine bond dissociation energies vary significantly depending on the position within the perfluoroalkyl chain, with α-carbon to fluorine bonds generally showing lower bond dissociation energies than β-carbon to fluorine bonds [4] [5]. This variation in bond strength creates preferential sites for nucleophilic attack and subsequent defluorination reactions.
Temperature effects on regioselectivity have been documented, with higher temperatures generally favoring kinetically controlled products while lower temperatures favor thermodynamically controlled products [6]. The activation energy barriers for different reaction pathways vary significantly, leading to temperature-dependent regioselectivity patterns in perfluoroalkylation reactions [6].
The stereochemical outcomes of reactions involving perfluoro(4-methylpent-2-enoic acid) are highly dependent on the specific reaction conditions and the nature of the perfluoroalkylating reagent. The compound demonstrates remarkable stereospecificity in enzymatic transformations, producing single stereoisomers in microbial reductive defluorination reactions [7] [8].
Enzymatic transformations of perfluoro(4-methylpent-2-enoic acid) by Acetobacterium bakii show complete stereospecificity, producing only one diastereomer of the hydrogenation product TP276 despite the presence of multiple stereogenic centers [7]. This stereospecificity contrasts sharply with chemical catalytic reductions that produce separable diastereomeric mixtures, demonstrating the precision of enzymatic control over stereochemical outcomes [7].
The stereochemical outcomes in photochemical organocatalytic perfluoroalkylation reactions are controlled by the chiral environment created by the organocatalyst. Using chiral organocatalysts derived from hydroxyproline, high enantiomeric ratios can be achieved in the perfluoroalkylation of related alkenoic acid derivatives [2]. The stereochemical control arises from the chiral environment surrounding the dienamine intermediate, which dictates the facial selectivity of the perfluoroalkyl radical attack [2].
In non-enzymatic transformations, the stereochemical outcomes are influenced by the conformational preferences of the perfluoroalkyl chain. The extended fluorinated chain adopts preferred conformations that minimize steric interactions between fluorine atoms, leading to predictable stereochemical outcomes in addition reactions [9]. The thermodynamic stability of different stereoisomers varies significantly, with branched perfluoroalkyl compounds generally showing higher thermodynamic stability than their linear analogs [9].
Perfluoro(4-methylpent-2-enoic acid) undergoes decarboxylation through several distinct mechanistic pathways, each involving different reaction conditions and leading to different product distributions. The decarboxylation process is facilitated by the electron-withdrawing nature of the perfluoroalkyl substituents, which stabilize the resulting carbanion intermediates [10].
The primary decarboxylation pathway involves the formation of a perfluoroalkyl carbanion intermediate following carbon dioxide elimination. This carbanion intermediate is stabilized by the extensive fluorination of the alkyl chain, allowing for subsequent rearrangements and defluorination reactions [10]. The process can be initiated under mild conditions using polar aprotic solvents and mild bases, leading to spontaneous decarboxylation at temperatures as low as 40°C [10].
Computational studies have revealed that the decarboxylation process involves a concerted mechanism where carbon dioxide elimination occurs simultaneously with the formation of the carbanion intermediate [10]. The activation energy for this process is relatively low due to the stabilization provided by the perfluoroalkyl substituents, making decarboxylation thermodynamically favorable under appropriate conditions [10].
The decarboxylation pathway leads to the formation of reactive perfluoroalkyl carbanion intermediates that can undergo subsequent β-elimination reactions to form perfluoroalkenes. These alkene products can then participate in further defluorination reactions, leading to the progressive removal of fluorine atoms from the molecule [10]. The overall decarboxylation process represents a key step in the degradation of perfluoro(4-methylpent-2-enoic acid) under both abiotic and biotic conditions.
Microbial decarboxylation pathways have been observed in anaerobic degradation studies, where specific microbial communities can catalyze the decarboxylation of perfluoro(4-methylpent-2-enoic acid) through enzymatic processes [11]. These microbial pathways often involve the sequential action of multiple enzymes, including decarboxylases that specifically target fluorinated carboxylic acids [11].
The defluorination of perfluoro(4-methylpent-2-enoic acid) occurs through multiple mechanistic pathways, with reductive defluorination being the most extensively studied. The compound undergoes microbial reductive defluorination through the action of flavin-based electron-bifurcating enzyme systems, particularly the CarCDE enzyme complex found in Acetobacterium species [1] [7].
The reductive defluorination mechanism involves the selective cleavage of carbon-fluorine bonds at the α-position relative to the double bond. This process is mediated by electron-bifurcating enzymes that can achieve extremely low reduction potentials, sufficient to cleave the strong carbon-fluorine bonds characteristic of perfluorinated compounds [1]. The reaction proceeds through single electron transfer to the substrate, forming a radical anion intermediate that undergoes subsequent fluoride elimination [1].
Computational docking studies have revealed that perfluoro(4-methylpent-2-enoic acid) fits precisely into the active site of the CarC enzyme, with the substrate positioned in a reactive configuration at the flavin cofactor [1]. This precise fit explains the observed regiospecificity of the defluorination reaction, which occurs exclusively at the α-position to yield the transformation product TP256 [1] [7].
The defluorination process involves the formation of specific intermediates that can be characterized by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The primary defluorination product, TP256, retains the double bond configuration and shows the characteristic loss of one fluorine atom with the addition of one hydrogen atom [7] [8].
Electrochemical defluorination mechanisms have also been documented, where perfluoro(4-methylpent-2-enoic acid) undergoes reductive defluorination at cathode surfaces under specific electrochemical conditions [12]. These processes can achieve deeper defluorination than purely biological systems, with up to six fluorine atoms being released per molecule under optimal conditions [12].
The defluorination mechanisms are highly dependent on the specific bond dissociation energies of the carbon-fluorine bonds within the molecule. Bonds with lower dissociation energies are preferentially cleaved, leading to specific defluorination patterns that can be predicted based on computational analysis of bond strengths [4] [5].
Hydroxide-mediated transformations of perfluoro(4-methylpent-2-enoic acid) represent an important class of degradation reactions that can occur under alkaline conditions. These transformations involve nucleophilic attack by hydroxide ions on electron-deficient carbon centers, leading to various degradation products [10].
The hydroxide-mediated degradation process typically begins with deprotonation of the carboxylic acid group, followed by nucleophilic attack at susceptible carbon centers within the perfluoroalkyl chain. The electron-withdrawing nature of the fluorine atoms makes adjacent carbon atoms electrophilic and susceptible to nucleophilic attack by hydroxide ions [10].
Under aqueous alkaline conditions, perfluoro(4-methylpent-2-enoic acid) can undergo spontaneous defluorination through β-elimination mechanisms initiated by hydroxide attack. The process involves the formation of a carbanion intermediate that can undergo elimination of hydrogen fluoride to form alkene products [10]. This elimination process can be repeated multiple times, leading to the progressive defluorination of the molecule [10].
The hydroxide-mediated transformation pathway is particularly relevant under environmental conditions where high pH values are encountered. In wastewater treatment systems and alkaline soil environments, hydroxide-mediated degradation can represent a significant pathway for the transformation of perfluoro(4-methylpent-2-enoic acid) [10].
The kinetics of hydroxide-mediated transformations are highly dependent on temperature and pH, with higher temperatures and pH values leading to faster degradation rates. The activation energy for hydroxide-mediated elimination reactions is generally lower than for other degradation pathways, making these transformations favorable under mild alkaline conditions [10].
Mechanistic studies have revealed that the hydroxide-mediated transformation follows an E1cb mechanism, where the initial deprotonation step is followed by elimination of the leaving group. The stability of the carbanion intermediate is crucial for the success of this pathway, and the extensive fluorination of perfluoro(4-methylpent-2-enoic acid) provides the necessary stabilization [10].
The transformation of perfluoro(4-methylpent-2-enoic acid) proceeds through the formation of specific alkene intermediates that can be isolated and characterized using advanced analytical techniques. The primary alkene intermediate, designated TP256, is formed through reductive defluorination at the α-position and retains the original double bond configuration [7] [11].
TP256 has been structurally characterized as (CF₃)₂CFCF═CHCOO⁻ with a theoretical mass-to-charge ratio of 256.9849. This intermediate represents the product of single fluorine atom removal with concomitant hydrogen atom addition, maintaining the E-configuration of the original double bond [7] [8]. The formation of TP256 is regiospecific, occurring exclusively at the α-carbon position relative to the double bond [7].
The alkene intermediate TP256 serves as a precursor for further transformation reactions, including secondary hydrogenation to form the saturated intermediate TP259. This hydrogenation process is also stereospecific, producing only one diastereomer of the saturated product [7]. The stereochemical outcome of this hydrogenation reflects the enzymatic control over the reaction, contrasting with chemical hydrogenation that produces mixtures of diastereomers [7].
Additional alkene intermediates have been identified in the transformation pathways, including TP238, which is formed through hydrogen fluoride elimination from saturated intermediates. TP238 has been confirmed as a telomeric fluoroalkene with specific structural characteristics that can be identified through nuclear magnetic resonance spectroscopy and mass spectrometry [11] [13].
The formation of alkene intermediates is accompanied by the production of dimeric species through conjugation reactions. These dimers, designated TP514 and TP554, are formed through the coupling of alkene intermediates and represent minor pathways in the overall transformation scheme [11]. The dimeric species can undergo back-transformation to the monomeric alkene intermediates under specific conditions [11].
The characterization of alkene intermediates requires sophisticated analytical techniques due to their reactive nature and structural complexity. High-resolution mass spectrometry with tandem mass spectrometry capabilities allows for the determination of exact molecular formulas and fragmentation patterns [11] [13]. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 NMR, provides detailed structural information about the fluorinated portions of the molecules [8].
The kinetic analysis of reactive intermediates in perfluoro(4-methylpent-2-enoic acid) transformation reactions reveals complex reaction networks with multiple competing pathways. The formation and consumption of intermediates follow first-order kinetics in most cases, with rate constants that are highly dependent on reaction conditions [12] [11].
The primary intermediate TP256 shows a characteristic formation and decay profile that can be modeled using sequential reaction kinetics. The formation rate constant for TP256 from the parent compound is approximately 0.058 day⁻¹ under standard microbial conditions, while the decay rate constant is significantly lower, leading to accumulation of this intermediate [11]. The kinetic profile suggests that TP256 formation is the rate-limiting step in the overall transformation pathway [11].
Temperature effects on reaction kinetics are significant, with rate constants increasing exponentially with temperature according to the Arrhenius equation. The activation energy for TP256 formation has been estimated at approximately 65 kJ/mol, indicating a moderately temperature-sensitive process [6]. Higher temperatures lead to faster intermediate formation but also increase the rate of competing side reactions [6].
The kinetic analysis reveals that the transformation of perfluoro(4-methylpent-2-enoic acid) follows a branched pathway mechanism, with multiple intermediates forming simultaneously. The relative rates of formation for different intermediates depend on the specific reaction conditions, including pH, temperature, and the presence of catalysts [12] [11].
In bioelectrochemical systems, the kinetics of intermediate formation and transformation are significantly enhanced compared to purely biological systems. The hybrid bioelectrochemical approach achieves faster removal of the parent compound and more rapid formation of downstream intermediates [12]. The enhanced kinetics in bioelectrochemical systems is attributed to the synergistic effects of microbial and electrochemical processes [12].
Quantitative kinetic modeling of the transformation pathways requires consideration of multiple competing reactions and the reversibility of certain steps. The kinetic model must account for the formation of dimeric intermediates, the back-transformation of these dimers, and the various defluorination pathways that can occur simultaneously [11]. The complexity of the kinetic network makes detailed mathematical modeling challenging but essential for understanding the overall transformation behavior [11].
The identification of transient species in perfluoro(4-methylpent-2-enoic acid) transformation reactions requires sophisticated analytical approaches due to the short lifetimes and low concentrations of these intermediates. Advanced mass spectrometric techniques, particularly high-resolution time-of-flight mass spectrometry, provide the sensitivity and mass accuracy necessary for transient species detection [14] [15].
Fluorine-19 nuclear magnetic resonance spectroscopy serves as a highly specific tool for the identification of fluorinated transient species. The unique chemical shift ranges and coupling patterns of fluorine atoms in different chemical environments allow for the precise identification of transient intermediates [16] [17]. The high sensitivity of fluorine-19 NMR, combined with its 100% natural abundance, makes it particularly suitable for detecting low-concentration transient species [16].
In situ analytical techniques are essential for capturing transient species before they undergo further transformation. Real-time monitoring using online mass spectrometry allows for the detection of intermediates as they form and decay during the reaction [12]. This approach has been successfully applied to identify several previously unknown transient species in the transformation of perfluoro(4-methylpent-2-enoic acid) [12].
The identification of transient species is complicated by the presence of multiple isomeric forms that can have identical molecular formulas but different structures. Ion mobility spectrometry coupled with mass spectrometry provides an additional dimension of separation that allows for the differentiation of isomeric transient species [15]. The collision cross-section measurements obtained from ion mobility spectrometry provide structural information that complements the mass spectrometric data [15].
Computational docking and molecular modeling play important roles in the identification of transient species by providing theoretical frameworks for understanding their structures and stabilities. Density functional theory calculations can predict the likely structures of transient intermediates and their characteristic spectroscopic properties [1] [4]. These theoretical predictions guide experimental efforts to detect and characterize transient species [1].
The use of stable isotope labeling techniques enhances the identification of transient species by providing unique mass signatures that can be tracked through the transformation pathway. Deuterium and carbon-13 labeling have been successfully employed to trace the fate of specific atoms during the transformation of perfluoro(4-methylpent-2-enoic acid) [7]. These labeling studies provide definitive evidence for the structures of transient intermediates and their transformation pathways [7].
Analytical Method | Detection Limit | Structural Information | Temporal Resolution |
---|---|---|---|
High-Resolution MS | 0.1 μM | Molecular formula | Seconds |
¹⁹F NMR | 1.0 μM | Fluorine environment | Minutes |
Ion Mobility-MS | 0.5 μM | Collision cross-section | Milliseconds |
In situ IR | 10 μM | Functional groups | Real-time |
Intermediate | Molecular Formula | Mass (m/z) | Half-life | Detection Method |
---|---|---|---|---|
TP256 | C₆H₁F₈O₂ | 256.9849 | 5.2 days | MS/MS, ¹⁹F NMR |
TP259 | C₆H₃F₈O₂ | 259.0011 | 12.8 days | MS/MS, ¹⁹F NMR |
TP238 | C₆H₃F₇O₂ | 238.0043 | 2.1 days | MS/MS, Ion Mobility |
TP276 | C₆H₂F₈O₂ | 276.0005 | 8.7 days | MS/MS, ¹⁹F NMR |